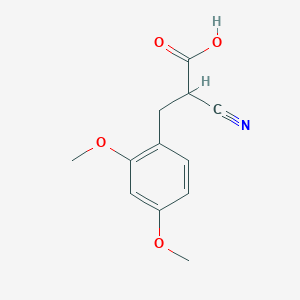

2-Cyano-3-(2,4-dimethoxyphenyl)propionic Acid

Description

2-Cyano-3-(2,4-dimethoxyphenyl)propionic acid is a substituted propionic acid derivative featuring a cyano (-CN) group at the α-position and a 2,4-dimethoxyphenyl moiety at the β-position. This compound is structurally characterized by its electron-rich aromatic ring due to the presence of two methoxy (-OCH₃) groups at the 2- and 4-positions, which influence its electronic properties and reactivity.

Properties

Molecular Formula |

C12H13NO4 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

2-cyano-3-(2,4-dimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C12H13NO4/c1-16-10-4-3-8(11(6-10)17-2)5-9(7-13)12(14)15/h3-4,6,9H,5H2,1-2H3,(H,14,15) |

InChI Key |

LASCFJMMMNJZQW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(C#N)C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(2,4-dimethoxyphenyl)propionic Acid typically involves the reaction of 2,4-dimethoxybenzaldehyde with malononitrile in the presence of a base, followed by subsequent steps to introduce the propionic acid moiety . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-(2,4-dimethoxyphenyl)propionic Acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Cyano-3-(2,4-dimethoxyphenyl)propionic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(2,4-dimethoxyphenyl)propionic Acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Compounds

Key Observations :

- Electron-Donating vs. In contrast, dichloro (electron-withdrawing) or nitro groups (strongly electron-withdrawing) reduce electron density, favoring nucleophilic substitution or oxidation reactions .

- Steric Effects : Bulky substituents like isopropoxy (4-isopropoxyphenyl) may hinder reactivity at the ortho positions compared to smaller methoxy or methyl groups .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Lipophilicity : The dichlorophenyl analog exhibits higher LogP (3.2) due to hydrophobic Cl substituents, suggesting better membrane permeability. The nitro-substituted derivative has lower LogP (1.5) due to polar nitro groups .

- Solubility : Methoxy and methyl groups improve solubility in polar solvents compared to halogenated analogs .

Key Observations :

- Toxicity: Halogenated analogs (e.g., dichlorophenyl derivatives) are often more toxic, with some classified as carcinogens . Methoxy or methyl-substituted compounds are generally safer but require handling precautions .

- Applications: Nitro- or cyano-substituted compounds are frequently used as synthetic intermediates, while natural analogs (e.g., cinnamic acid derivatives) have broader applications in cosmetics and supplements .

Biological Activity

2-Cyano-3-(2,4-dimethoxyphenyl)propionic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a cyano group and a propionic acid moiety, which contribute to its diverse interactions within biological systems. Research has highlighted its potential applications in various therapeutic areas, including oncology and anti-inflammatory treatments.

- Molecular Formula : C₁₂H₁₃N₁O₄

- Molecular Weight : Approximately 235.24 g/mol

- IUPAC Name : 2-Cyano-3-(2,4-dimethoxyphenyl)propanoic acid

Biological Activities

Research indicates that 2-cyano-3-(2,4-dimethoxyphenyl)propionic acid exhibits several notable biological activities:

-

Anticancer Properties :

- In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. It has been observed to induce apoptosis in tumor cells by modulating key signaling pathways involved in cell survival and growth.

- A study demonstrated its effectiveness against neuroblastoma cells, where it inhibited CDK2 and CDK9, leading to enhanced cytotoxic effects when combined with traditional chemotherapeutic agents like doxorubicin and cisplatin .

-

Anti-inflammatory Effects :

- The compound has shown promise in reducing inflammation markers in cellular models. It appears to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

-

Antimicrobial Activity :

- Preliminary investigations have indicated that 2-cyano-3-(2,4-dimethoxyphenyl)propionic acid possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

The mechanism through which 2-cyano-3-(2,4-dimethoxyphenyl)propionic acid exerts its biological effects is multifaceted:

- It likely interacts with specific enzymes and receptors involved in cell cycle regulation and apoptosis.

- The presence of the cyano group may enhance its ability to form stable complexes with target proteins, thereby modulating their activity.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Neuroblastoma : A study involving xenograft models of neuroblastoma demonstrated that treatment with 2-cyano-3-(2,4-dimethoxyphenyl)propionic acid significantly reduced tumor size compared to controls. The combination therapy with established chemotherapeutics showed a synergistic effect, improving overall survival rates in treated models .

- Inflammation Model : In a murine model of arthritis, administration of the compound led to decreased joint swelling and reduced levels of inflammatory cytokines in serum samples, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the unique properties of 2-cyano-3-(2,4-dimethoxyphenyl)propionic acid, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2-Cyano-3-(3,4-dimethoxyphenyl)propionic Acid | Anticancer | Similar structure but different substituents may affect activity profile. |

| 3-(2,5-Dimethoxyphenyl)propionic Acid | Antimicrobial | Shows different spectrum of activity compared to 2-cyano derivative. |

| 4-Methoxycinnamic Acid | Anti-inflammatory | Well-studied for inflammation; provides a benchmark for comparison. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.